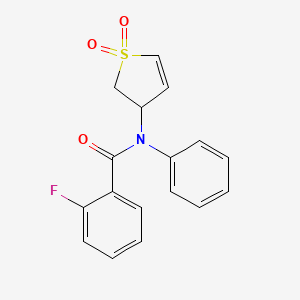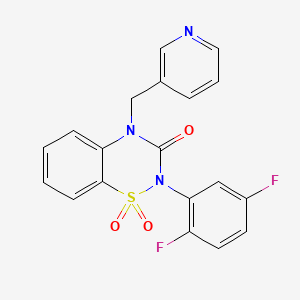![molecular formula C20H22N4OS B2935370 6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile CAS No. 1444595-36-1](/img/structure/B2935370.png)
6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile is an organic compound with intricate structural features. The presence of a cyclopropyl ring, a pyrrole moiety, and a piperidine-carbonyl segment indicates a compound with potential bioactivity and complex chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile involves several key steps:
Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Attachment of the Methylsulfanyl Group: A thiolation reaction where a suitable methylthiolating agent is introduced to the pyridine ring.
Incorporation of the Piperidine Carbonyl Segment: Piperidine can be introduced via nucleophilic substitution, where the piperidine derivative reacts with a halogenated pyridine compound.
Cyclization and Carbonitrile Addition:
Industrial Production Methods
Industrial production would focus on optimizing the reaction conditions to maximize yield and purity while ensuring scalability. This typically involves:
Use of high-throughput reactors.
Automation of reaction steps to minimize human error.
Optimization of solvent and reagent choices to enhance efficiency.
Implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions, especially the sulfur and nitrogen atoms.
Reduction: Selective reduction reactions can be used to modify specific functional groups, such as the nitro group, if present.
Substitution: The presence of multiple reactive sites allows for various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Conditions such as base-catalyzed substitutions using sodium or potassium bases, or acid-catalyzed reactions using sulfuric or hydrochloric acid.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Varied depending on the nature of the substituents introduced.
科学研究应用
6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile has diverse scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Modulation of signaling pathways, such as inhibiting kinase activity or altering gene expression.
相似化合物的比较
Compared to similar compounds, 6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile stands out due to its unique structural features and reactivity. Similar compounds include:
6-ethyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile.
6-cyclopropyl-2-(ethylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile.
These similar compounds exhibit variations in their side chains or substituents, leading to differences in their chemical behavior and biological activity.
Got any specific questions about this compound?
属性
IUPAC Name |
6-cyclopropyl-2-methylsulfanyl-4-(4-pyrrol-1-ylpiperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-26-19-17(13-21)16(12-18(22-19)14-4-5-14)20(25)24-10-6-15(7-11-24)23-8-2-3-9-23/h2-3,8-9,12,14-15H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLDCXMKCPIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCC(CC3)N4C=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
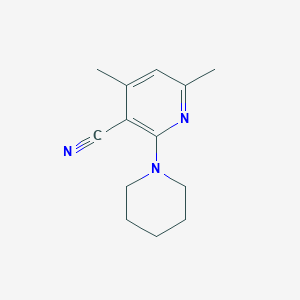
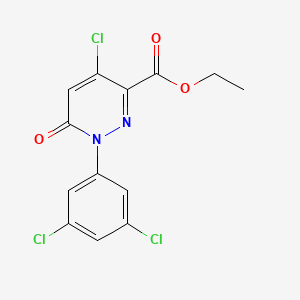
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
![N'-(2,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2935292.png)
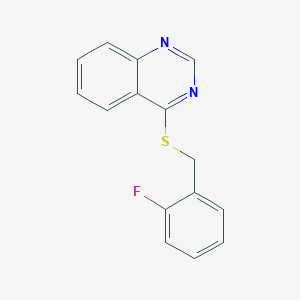
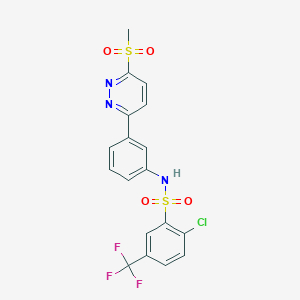
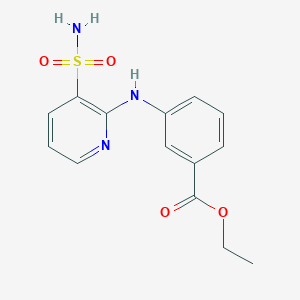
![2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2935298.png)
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
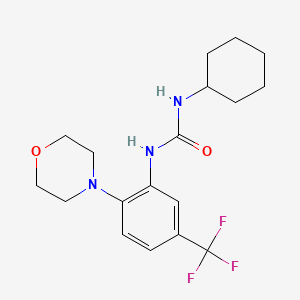
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
